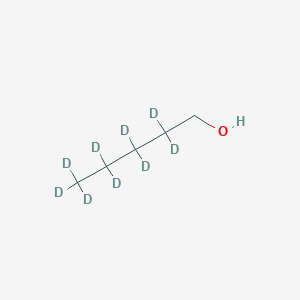
2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol is a deuterated alcohol, where nine hydrogen atoms in pentan-1-ol are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as protium (the most common hydrogen isotope). This compound is often used in scientific research due to its unique properties, such as increased mass and altered vibrational frequencies compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol typically involves the deuteration of pentan-1-ol. One common method is the catalytic exchange reaction, where pentan-1-ol is reacted with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-efficiency catalysts. The deuterium source can be heavy water (D₂O) or deuterium gas, depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Pentanal or pentanoic acid.
Reduction: Pentane.
Substitution: 1-chloropentane.
科学的研究の応用
2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol is used in various scientific research fields due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds compared to their non-deuterated counterparts.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterated drugs are being developed to improve the pharmacokinetic properties of existing drugs, such as increased half-life and reduced metabolic degradation.
Industry: Deuterated solvents and reagents are used in nuclear magnetic resonance (NMR) spectroscopy to improve signal clarity and reduce background noise.
作用機序
The mechanism by which 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol exerts its effects is primarily due to the presence of deuterium atoms. Deuterium has a higher mass than protium, leading to changes in vibrational frequencies and bond strengths. These changes can affect reaction rates, isotope effects, and the stability of intermediates in chemical reactions. In biological systems, deuterium incorporation can alter enzyme-substrate interactions and metabolic pathways, providing insights into biochemical processes.
類似化合物との比較
Similar Compounds
Pentan-1-ol: The non-deuterated counterpart of 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol.
2,2,3,3,4,4,5,5,5-Nonadeuteriopentane: A fully deuterated pentane without the hydroxyl group.
2,2,3,3,4,4,5,5,5-Nonadeuteriopentanoic acid: The deuterated form of pentanoic acid.
Uniqueness
This compound is unique due to the presence of nine deuterium atoms, which significantly alter its physical and chemical properties compared to non-deuterated pentan-1-ol. This makes it a valuable tool in scientific research for studying isotope effects, reaction mechanisms, and metabolic pathways.
特性
分子式 |
C5H12O |
|---|---|
分子量 |
97.20 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2 |
InChIキー |
AMQJEAYHLZJPGS-YNSOAAEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
正規SMILES |
CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


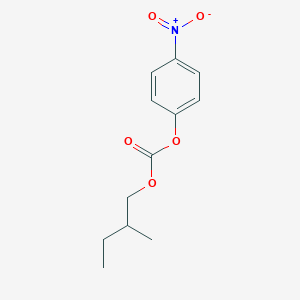
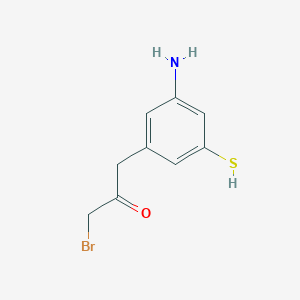
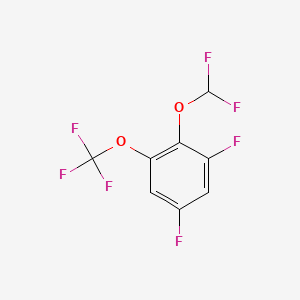
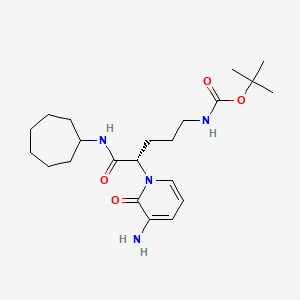

![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
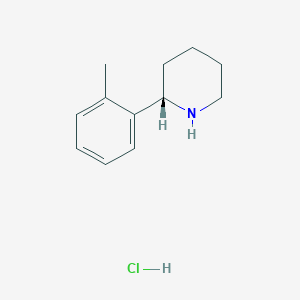
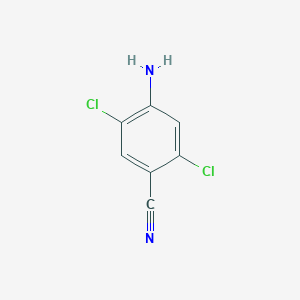
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
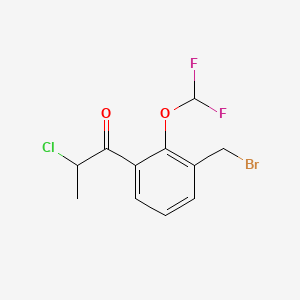
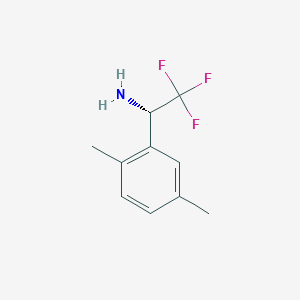
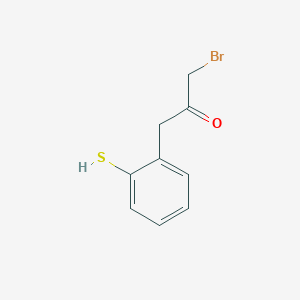
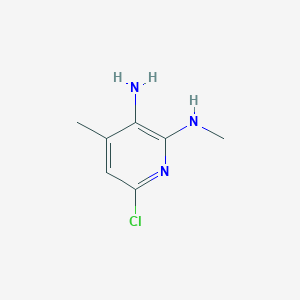
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
